molecular formula C15H12N2O3 B14807913 1-(3-{[(E)-(2-nitrophenyl)methylidene]amino}phenyl)ethanone

1-(3-{[(E)-(2-nitrophenyl)methylidene]amino}phenyl)ethanone

Cat. No.: B14807913
M. Wt: 268.27 g/mol
InChI Key: IRTMJZAUDSFRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(2-nitrobenzylidene)amino]phenyl}ethanone is a Schiff base compound, which is a class of compounds characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, coordination chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2-nitrobenzylidene)amino]phenyl}ethanone involves the condensation reaction between 3-aminoacetophenone and 2-nitrobenzaldehyde. The reaction is typically carried out in an ethanol solution, where the two reactants are mixed and stirred at elevated temperatures (around 60°C) for about an hour. Upon cooling, the product precipitates out as a yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(2-nitrobenzylidene)amino]phenyl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{3-[(2-nitrobenzylidene)amino]phenyl}ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[(2-nitrobenzylidene)amino]phenyl}ethanone involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The Schiff base moiety can also chelate metal ions, enhancing its biological activity through metal-mediated pathways .

Comparison with Similar Compounds

    1-{3-[(4-nitrobenzylidene)amino]phenyl}ethanone: Similar structure with a nitro group at a different position.

    1-{3-[(2-chlorobenzylidene)amino]phenyl}ethanone: Contains a chlorine substituent instead of a nitro group.

    1-{3-[(2-methoxybenzylidene)amino]phenyl}ethanone: Contains a methoxy group instead of a nitro group.

Uniqueness: 1-{3-[(2-nitrobenzylidene)amino]phenyl}ethanone is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-[3-[(2-nitrophenyl)methylideneamino]phenyl]ethanone

InChI

InChI=1S/C15H12N2O3/c1-11(18)12-6-4-7-14(9-12)16-10-13-5-2-3-8-15(13)17(19)20/h2-10H,1H3

InChI Key

IRTMJZAUDSFRRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.